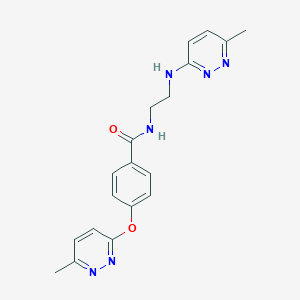

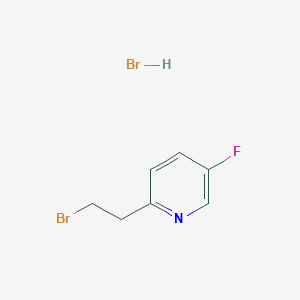

![molecular formula C21H15ClN2OS2 B2827415 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 865657-98-3](/img/structure/B2827415.png)

2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” is a chemical compound with the molecular formula C21H15ClN2OS2 . It’s a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

Thiazole, a key component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” are not available, it’s worth noting that thiazole derivatives have been associated with a wide range of biological activities . They have been used in the synthesis of various bioactive compounds .Aplicaciones Científicas De Investigación

Application in Polyimide Synthesis

The compound 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine contributes to the synthesis of transparent aromatic polyimides. These polyimides, synthesized using a thiophenyl-substituted benzidine, exhibit high refractive indices, small birefringences, and good thermomechanical stabilities. Such materials are potentially useful in optoelectronics and aerospace applications (Tapaswi et al., 2015).

Involvement in Heterocyclic Chemistry

This compound plays a role in the synthesis of derivatives of thiazolo[3,2-a]pyridine and dihydropyridin-2(1H)-one. Such transformations are crucial in developing novel heterocyclic compounds, which have applications in drug development and materials science (Nedolya et al., 2018).

Formation of Pyrazolo[3,4-b]pyridines

The compound is involved in the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are key intermediates in pharmaceutical synthesis and material science. These compounds have applications in developing new chemical entities with potential biological activity (Quiroga et al., 1999).

Synthesis of Nicotinonitriles with Anti-tubercular Properties

The synthesis of pyridine derivatives including this compound has shown potential in medical research, particularly in the development of treatments for tuberculosis. One such derivative has demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Manikannan et al., 2010).

Role in Antimicrobial Compound Synthesis

Compounds derived from this molecule have been explored for their antimicrobial activities. Such research is critical in developing new antibiotics and antifungal agents, contributing significantly to public health and medicine (Wardkhan et al., 2008).

Applications in Crystallography and Material Science

This compound is also significant in the synthesis of crystal structures like methylsulphinyl derivatives, which are valuable in crystallography and materials research. Such studies enhance our understanding of molecular structures and their potential applications (Ma et al., 2018).

Direcciones Futuras

The future directions for “2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Given their diverse biological activities, these compounds could be explored for newer therapeutic possibilities .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, or van der waals interactions . The specific interactions depend on the structure of the thiazole derivative and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, microbial infections, cancer, and neurological disorders.

Pharmacokinetics

Thiazole derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS2/c1-25-16-9-5-14(6-10-16)19-21(26-17-11-7-15(22)8-12-17)27-20(24-19)18-4-2-3-13-23-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWUFMJDKUREES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

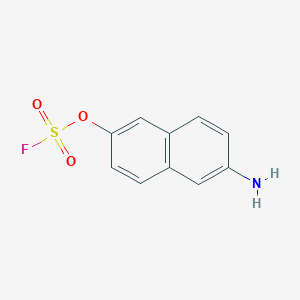

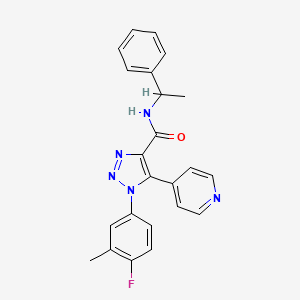

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

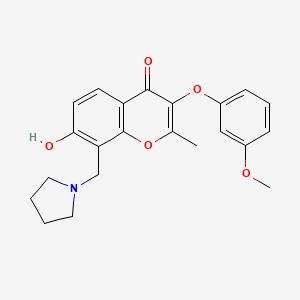

![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)

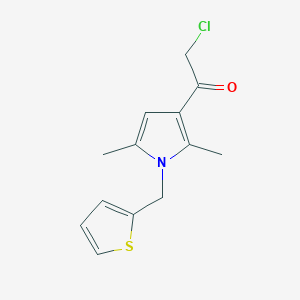

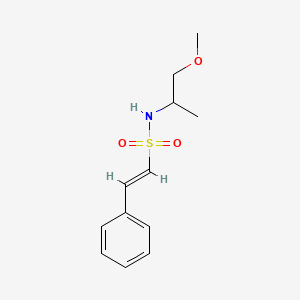

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)

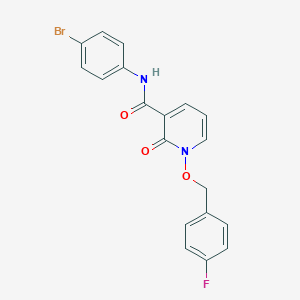

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)

![2-{[(4-Chlorophenyl)thio]methyl}-1H-benzimidazole](/img/structure/B2827347.png)

![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)